![molecular formula C7H12N2OS B13007453 4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one CAS No. 1432678-76-6](/img/structure/B13007453.png)
4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-thia-4,7-diazaspiro[44]nonan-3-one is a spiro compound that contains a unique combination of sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one typically involves the interaction between a quinoline derivative and thioglycolic acid. This reaction is catalyzed by thioglycolic acid and proceeds through a Schiff base intermediate. The reaction conditions are mild, and the yields are generally high, ranging from 67% to 79% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of readily available starting materials and mild reaction conditions makes this process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative properties against cancer cells.
Mechanism of Action
The mechanism of action of 4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and BRAF V600E, which are important targets in cancer therapy. The compound binds to these receptors, inhibiting their activity and leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: Contains an oxygen atom instead of sulfur.
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one: Lacks the sulfur atom and has a different substitution pattern.
Uniqueness
4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one is unique due to the presence of both sulfur and nitrogen atoms in its spiro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1432678-76-6 |
|---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
4-methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C7H12N2OS/c1-9-6(10)4-11-7(9)2-3-8-5-7/h8H,2-5H2,1H3 |
InChI Key |
RWOPZARWVINHRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC12CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


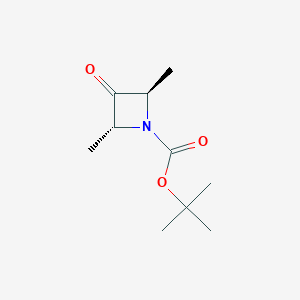

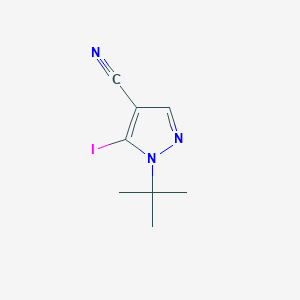

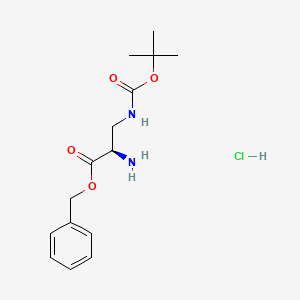
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)
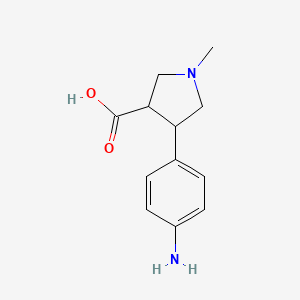
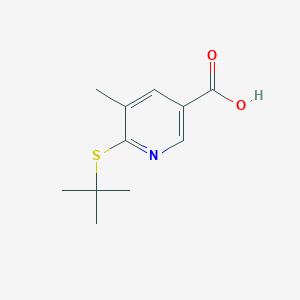
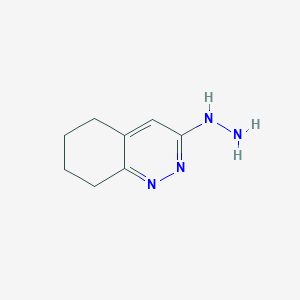
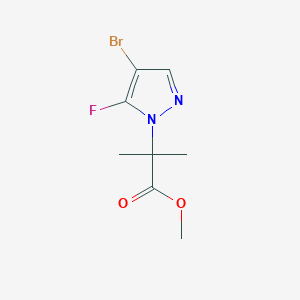
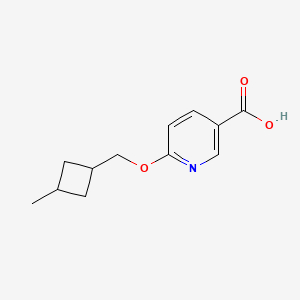
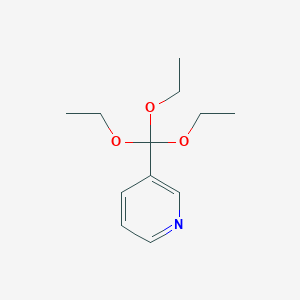
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)

